2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide

Description

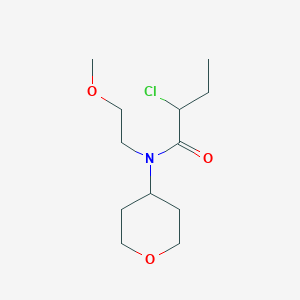

Molecular Formula: C₁₂H₂₂ClNO₃ Molecular Weight: 263.76 g/mol CAS No.: 2098115-23-0 Structure: The compound features a butanamide backbone substituted with a chlorine atom at the C2 position. The nitrogen atom is dual-substituted with a 2-methoxyethyl group and a tetrahydro-2H-pyran-4-yl moiety.

Properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-N-(oxan-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-3-11(13)12(15)14(6-9-16-2)10-4-7-17-8-5-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDWASXKROTRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CCOC)C1CCOCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (CAS: 2098115-23-0) is a synthetic compound with potential biological applications. This article reviews its biological activity based on recent studies, including synthesis, characterization, and pharmacological evaluations.

The molecular formula of this compound is C12H22ClNO3, with a molecular weight of 263.76 g/mol. The compound features a chloro group and a methoxyethyl substituent, which may influence its biological properties.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of related compounds, suggesting that structural modifications can enhance free radical scavenging abilities. Although specific data on this compound is limited, compounds with similar structures have shown significant antioxidant activity in DPPH assays .

Antihypertensive Effects

Compounds similar to this compound have been evaluated for their antihypertensive properties. A study demonstrated that derivatives exhibited significant blood pressure-lowering effects, indicating potential applications in hypertension management . The structure-activity relationship (SAR) analysis revealed that specific substituents could enhance efficacy against hypertension.

Urease Inhibition

Urease inhibitors are crucial in treating infections caused by Helicobacter pylori. While direct studies on this compound's urease inhibitory activity are scarce, related compounds have demonstrated potent urease inhibition, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Potential | Related compounds showed significant DPPH scavenging activity. |

| Study 2 | Antihypertensive Effects | Derivatives exhibited notable blood pressure reduction; SAR indicated key structural features enhancing activity. |

| Study 3 | Urease Inhibition | Similar compounds demonstrated effective urease inhibition against H. pylori; potential therapeutic implications. |

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Specifically, its chloro and methoxyethyl groups can enhance lipophilicity and bioavailability, which are critical factors in drug design.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyran have been studied for their ability to inhibit cancer cell proliferation. The addition of the chloro and methoxyethyl groups may further enhance these properties by altering the compound's interaction with biological targets.

Neurological Research

Given its potential neuroactive properties, this compound could be investigated for its effects on neurotransmitter systems. Compounds that modulate GABAergic or glutamatergic activity are of particular interest in treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study exploring the effects of similar butanamide derivatives on GABA receptors showed promise in reducing anxiety-like behaviors in animal models. This suggests that 2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide may also exhibit similar anxiolytic effects, warranting further investigation.

Synthesis of Novel Compounds

This compound can serve as a building block for synthesizing more complex molecules. Its reactivity can be exploited to create derivatives with enhanced biological activity or selectivity.

Case Study: Synthesis Pathways

Research has demonstrated that modifying the butanamide structure can yield compounds with improved pharmacokinetic profiles. For example, reactions involving nucleophilic substitutions at the chloro position have been shown to produce a variety of derivatives with distinct biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of Target Compound and Analogs

Key Observations :

Substituent Effects: The 2-methoxyethyl group (Target and propanamide analog) introduces polarity, improving aqueous solubility compared to the cyclopropylmethyl variant . The cyclopropylmethyl group (C₁₃H₂₂ClNO₂) may enhance metabolic stability due to the inertness of cyclopropane rings, though this is offset by reduced polarity . Dimethachlor’s aromatic 2,6-dimethylphenyl group increases lipophilicity, aligning with its herbicidal activity by facilitating membrane penetration .

Preparation Methods

Preparation of 2-chlorobutanoyl chloride (Acyl Chloride Precursor)

- Starting from butanoic acid, chlorination is achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

- The reaction is typically performed under anhydrous conditions with reflux to ensure complete conversion to the acyl chloride.

- The generated 2-chlorobutanoyl chloride serves as the acylating agent for the subsequent amide formation.

Amide Formation with Amines

- The acyl chloride is reacted with 2-methoxyethylamine and tetrahydro-2H-pyran-4-amine in a controlled stoichiometric ratio.

- The reaction is often carried out in an inert solvent such as dichloromethane or benzene at low temperatures (0 °C to room temperature) to minimize side reactions.

- A base such as triethylamine or diisopropylethylamine is added to neutralize the hydrochloric acid formed during the amide bond formation.

- The reaction mixture is stirred for several hours to ensure complete conversion.

Purification

- The crude product is purified by column chromatography using silica gel.

- Elution gradients typically involve mixtures of hexane and ethyl acetate or dichloromethane and methanol.

- The purified compound is obtained as a crystalline solid or oil, depending on the exact substitution pattern.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 2-chlorobutanoyl chloride | Butanoic acid + SOCl2, reflux, anhydrous | 85-90 | High purity acyl chloride obtained |

| Amide formation | 2-chlorobutanoyl chloride + 2-methoxyethylamine + tetrahydro-2H-pyran-4-amine, base, DCM, 0-25 °C | 75-85 | Reaction time: 2-4 hours |

| Purification | Silica gel chromatography, hexane/ethyl acetate | 70-80 | Final product characterized by NMR, IR |

Research Findings and Optimization Notes

- The choice of solvent critically affects the reaction rate and purity. Dichloromethane is preferred for its inertness and ability to dissolve both reagents.

- Temperature control during amide formation is important to avoid hydrolysis or side reactions, particularly because of the reactive chloro substituent.

- The use of excess amine can drive the reaction to completion but requires careful purification to remove unreacted amine.

- Column chromatography is essential for removing side products such as hydrochloride salts and unreacted starting materials.

- Spectroscopic data (1H NMR, 13C NMR, IR) confirm the presence of the amide bond and the chloro substituent, consistent with literature values for related compounds.

Comparative Overview with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.